molecular formula C16H28N2O6 B8020351 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid

Cat. No.: B8020351
M. Wt: 344.40 g/mol
InChI Key: HEKFEZMRZDBUKG-UHFFFAOYSA-N
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Description

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with tert-butoxycarbonyl (Boc) groups. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid typically involves the protection of the piperazine ring with Boc groups. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . The use of such systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc groups are replaced with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected piperazine derivatives and substituted piperazine compounds, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(tert-butoxy)carbonyl]piperazine: Similar structure but without the methyl group on the piperazine ring.

    1,4-Bis[(tert-butoxy)carbonyl]-2,5-dimethylpiperazine: Similar structure with additional methyl groups on the piperazine ring.

Uniqueness

1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid is unique due to the presence of both Boc groups and a methyl group on the piperazine ring. This combination provides specific steric and electronic properties that can influence its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name

2-methyl-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-8-9-18(13(22)24-15(4,5)6)16(7,10-17)11(19)20/h8-10H2,1-7H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKFEZMRZDBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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